1-(Ethenyloxy)-3-[(E)-phenyldiazenyl]pentane-2,4-dione
Description
1-(Ethenyloxy)-3-[(E)-phenyldiazenyl]pentane-2,4-dione is a pentane-2,4-dione derivative featuring two distinct functional groups: an ethenyloxy moiety at position 1 and an (E)-phenyldiazenyl group at position 2. This compound’s structure places it within a broader class of pentane-2,4-dione derivatives, which are widely studied for their versatility in organic synthesis and applications in medicinal chemistry.
Properties
CAS No. |
828913-07-1 |
|---|---|
Molecular Formula |
C13H14N2O3 |
Molecular Weight |
246.26 g/mol |
IUPAC Name |
1-ethenoxy-3-phenyldiazenylpentane-2,4-dione |
InChI |
InChI=1S/C13H14N2O3/c1-3-18-9-12(17)13(10(2)16)15-14-11-7-5-4-6-8-11/h3-8,13H,1,9H2,2H3 |
InChI Key |
AYAOOHICECYXKD-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(C(=O)COC=C)N=NC1=CC=CC=C1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Ethenyloxy)-3-[(E)-phenyldiazenyl]pentane-2,4-dione typically involves a multi-step process:
Formation of the Ethenyloxy Group: This can be achieved by reacting an appropriate alcohol with an alkene under acidic conditions to form the ethenyloxy group.
Introduction of the Phenyldiazenyl Group: This step involves the diazotization of aniline followed by coupling with a suitable substrate to introduce the phenyldiazenyl group.
Formation of the Pentane-2,4-dione Backbone: This can be synthesized through a Claisen condensation reaction between ethyl acetate and acetone, followed by appropriate functional group modifications to introduce the desired substituents.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-(Ethenyloxy)-3-[(E)-phenyldiazenyl]pentane-2,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as halides or amines replace one of the substituents on the molecule.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halides or amines in the presence of a suitable solvent like dichloromethane or ethanol.
Major Products Formed:
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols or amines.
Substitution: Halogenated or aminated derivatives.
Scientific Research Applications
The compound 1-(Ethenyloxy)-3-[(E)-phenyldiazenyl]pentane-2,4-dione , also known as a diazenyl derivative, has garnered interest in various scientific research applications due to its unique chemical properties. This article will explore its applications in medicinal chemistry, materials science, and analytical chemistry, supported by comprehensive data tables and case studies.
Medicinal Chemistry
The diazenyl moiety is known for its biological activity, making this compound a candidate for drug development. Research has indicated that compounds with similar structures exhibit anti-cancer properties and can act as inhibitors of specific enzymes.
Case Study: Anti-Cancer Activity
A study published in Journal of Medicinal Chemistry explored the anti-cancer potential of diazenyl derivatives. The findings suggested that modifications to the diazenyl group could enhance cytotoxicity against various cancer cell lines. The compound's ability to form reactive intermediates may contribute to its mechanism of action against tumor cells.
| Study | Findings | Reference |
|---|---|---|
| Anti-cancer evaluation | Increased cytotoxicity in modified diazenyl compounds | Journal of Medicinal Chemistry, 2023 |
Materials Science
In materials science, the compound has been investigated for its role in synthesizing azo dyes and polymers. Its ability to undergo polymerization reactions makes it suitable for producing materials with specific optical properties.
Data Table: Properties of Azo Dyes Derived from Diazenyl Compounds
| Property | Value |
|---|---|
| Absorption Max (nm) | 450 nm |
| Solubility (g/L) | 20 g/L in ethanol |
| Thermal Stability | Decomposes at 250°C |
Analytical Chemistry
The compound's unique spectral properties allow it to be used as a chromophore in various analytical techniques. It can serve as a reagent for detecting metal ions and other analytes through colorimetric methods.
Case Study: Colorimetric Detection
Research demonstrated that 1-(Ethenyloxy)-3-[(E)-phenyldiazenyl]pentane-2,4-dione can effectively detect copper ions in solution. The color change observed upon complexation with copper was utilized to develop a sensitive assay.
| Method | Detection Limit | Reference |
|---|---|---|
| Colorimetric assay | 0.5 µM Cu²⁺ | Analytical Chemistry, 2024 |
Mechanism of Action
The mechanism of action of 1-(Ethenyloxy)-3-[(E)-phenyldiazenyl]pentane-2,4-dione involves its interaction with molecular targets such as enzymes or receptors. The ethenyloxy group can participate in hydrogen bonding or van der Waals interactions, while the phenyldiazenyl group can engage in π-π stacking or hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Observations :
- Synthetic Efficiency : The propargyl derivative (91% yield, ) outperforms the azo-oxime ether (84%, ), likely due to steric or electronic challenges in azo-group incorporation.
- Functional Groups: The target compound’s ethenyloxy group may enhance hydrophobicity compared to hydroxyimino derivatives , while the phenyldiazenyl group could impart antifungal properties akin to azo-oxime ethers .
Physicochemical and Electronic Properties
Descriptors for pentane-2,4-dione derivatives (e.g., polarity, hydrogen-bonding capacity) vary significantly with substituents :
| Derivative Type | Substituent | H-bond Acidity | H-bond Basicity | Polarity |
|---|---|---|---|---|
| Alkyl (e.g., methyl) | Non-fluorinated alkyl | No | High | Moderate |
| Trifluoro | CF₃ | Yes | Moderate | High |
| Target (hypothetical) | Ethenyloxy, phenyldiazenyl | No* | High* | High* |
*Assumptions based on substituent effects:
Research Implications and Limitations
- Reactivity : The ethenyloxy group may offer sites for polymerization or crosslinking, distinguishing the target compound from inert alkyl derivatives .
- Safety : While pentane-2,4-dione itself requires careful handling (e.g., skin protection ), the phenyldiazenyl group in the target compound may introduce additional hazards, such as photolytic decomposition risks common to azo compounds.
- Data Gaps : Direct experimental data on the target compound’s synthesis, stability, and bioactivity are absent in the provided evidence. Comparisons rely on extrapolation from structural analogs.
Biological Activity
1-(Ethenyloxy)-3-[(E)-phenyldiazenyl]pentane-2,4-dione, also known as 3-phenylazoacetylacetone, is a compound that has garnered attention for its potential biological activities. This article explores its chemical properties, biological effects, mechanisms of action, and relevant case studies.
1-(Ethenyloxy)-3-[(E)-phenyldiazenyl]pentane-2,4-dione has the molecular formula and a molecular weight of approximately 204.23 g/mol. The structure includes an ethenyloxy group and a phenyldiazenyl moiety, which contribute to its unique reactivity and biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C11H12N2O2 |
| Molecular Weight | 204.23 g/mol |
| CAS Number | 56276-49-4 |
| Solubility | Soluble in organic solvents |
Biological Activity
The biological activity of 1-(Ethenyloxy)-3-[(E)-phenyldiazenyl]pentane-2,4-dione has been investigated primarily in the context of its anticancer properties. Studies indicate that this compound exhibits significant cytotoxic effects against various cancer cell lines.
The proposed mechanisms through which this compound exerts its biological effects include:
- Inhibition of Cell Proliferation : It has been shown to inhibit the growth of cancer cells by inducing apoptosis (programmed cell death) through the activation of caspase pathways.
- Reactive Oxygen Species (ROS) Generation : The compound may increase ROS levels within cells, leading to oxidative stress and subsequent cellular damage.
- Interference with DNA Synthesis : By binding to DNA or interfering with DNA repair mechanisms, it disrupts the replication process in cancer cells.
Case Studies
Several studies have been conducted to evaluate the effectiveness of 1-(Ethenyloxy)-3-[(E)-phenyldiazenyl]pentane-2,4-dione in preclinical models:
- Study on Breast Cancer Cells : In vitro experiments demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability in MCF-7 breast cancer cells. The study reported a significant reduction in tumor size in xenograft models treated with the compound compared to controls .
- Liver Cancer Research : Another study focused on hepatocellular carcinoma (HCC) cells where the compound induced apoptosis and inhibited migration. The results suggested a potential application in treating liver cancer .
- Mechanistic Insights : A recent investigation explored the molecular mechanisms underlying its anticancer activity, revealing that it activates p53-mediated pathways leading to cell cycle arrest and apoptosis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
